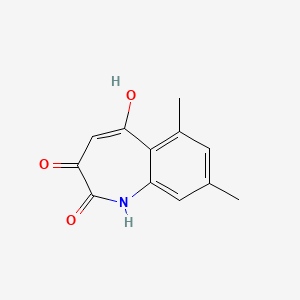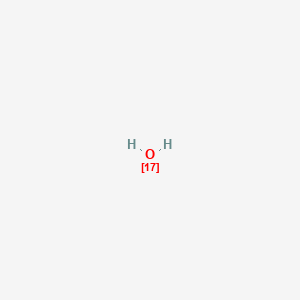
Avermectin B2a aglycone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avermectin B2a aglycone is a spiroketal, a tertiary allylic alcohol, a secondary allylic alcohol and a macrocyclic lactone.
Applications De Recherche Scientifique
Synthesis and Bioactivity
Avermectin B2a aglycone derivatives exhibit significant insecticidal, acaricidal, and fungicidal activities. Huang et al. (2020) synthesized fourteen avermectin B2a aglycon derivatives, showing potent insecticidal activity against diamondback moth and acaricidal activity against mites and larvae. The study also found excellent fungicidal activity against fourteen fungal pathogens. The 3D-QSAR analysis revealed insights for further modification of avermectin B2a aglycone derivatives (Huang et al., 2020).
Biosynthesis Studies
The biosynthetic pathway of avermectins, including B2a, has been studied to understand their formation. Chen and Inamine (1989) investigated the biosynthetic relationships of various avermectins, elucidating key steps in their formation. This research helps in understanding the production process and potential modifications for enhanced efficacy (Chen & Inamine, 1989).
Genetic and Enzymatic Analysis
Ikeda and Ōmura (1995) provided insights into the genetic and enzymatic aspects of avermectin biosynthesis in Streptomyces avermitilis. They identified critical steps in the biosynthetic pathway, which can be used for the selective production of specific avermectin components, including B2a (Ikeda & Ōmura, 1995).
Nematicidal Efficacy
Wright et al. (1983) explored the efficacy of avermectin B2a derivatives against plant parasitic nematodes. They found that AVM B2a significantly impaired the locomotion of nematodes and reduced their development in plant roots. This study highlights the potential agricultural applications of avermectin B2a derivatives (Wright et al., 1983).
Glycosyltransferase Characterization
The glycosyltransferase AveBI, involved in avermectin biosynthesis, was characterized by Zhang et al. (2006). They found that AveBI catalyzes the addition of l-oleandrose to avermectin aglycones, revealing the flexibility and reversibility of the enzymatic process. This opens up possibilities for creating diverse avermectin variants through biochemical manipulations (Zhang et al., 2006).
Production Enhancement
Qiu et al. (2011) demonstrated that overexpression of the ABC transporter AvtAB in Streptomyces avermitilis enhances avermectin production. By increasing avtAB mRNA concentration, they achieved a significant increase in avermectin yield, suggesting a method to boost the production efficiency of avermectins including B2a (Qiu et al., 2011).
Propriétés
Formule moléculaire |
C34H50O9 |
|---|---|
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O9/c1-7-18(2)30-22(6)27(35)16-33(43-30)15-25-14-24(42-33)12-11-20(4)28(36)19(3)9-8-10-23-17-40-31-29(37)21(5)13-26(32(38)41-25)34(23,31)39/h8-11,13,18-19,22,24-31,35-37,39H,7,12,14-17H2,1-6H3/b9-8+,20-11+,23-10+/t18?,19-,22-,24+,25-,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |
Clé InChI |
OHOQCCGOWLRCOH-BWHVHRGVSA-N |
SMILES isomérique |
CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)O)C |
SMILES canonique |
CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B1250060.png)
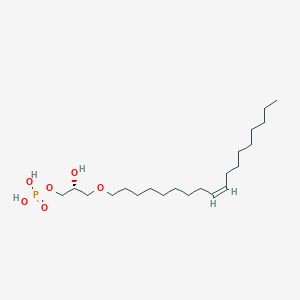

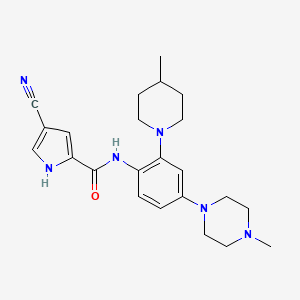
![7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide](/img/structure/B1250065.png)
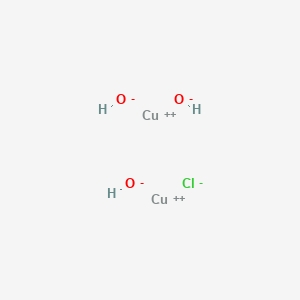

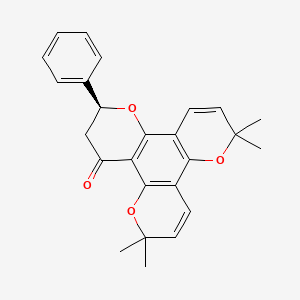
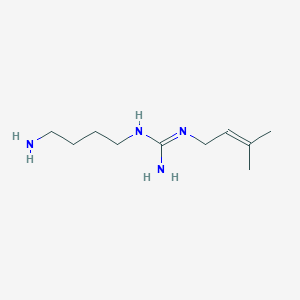
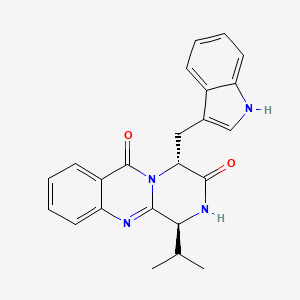
![4-(3-Hexyl-2-oxo-imidazolidin-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1250077.png)
![4-[5-Naphthalen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1250079.png)
